Cephalochromin

Descripción general

Descripción

- Sch-45752, también conocido como Cefalocromina, es un fármaco de molécula pequeña desarrollado por Merck Sharp & Dohme Corp. (Merck).

- Funciona como un inhibidor de la fosfodiesterasa (PDE) del monofosfato de guanosina cíclico (cGMP).

- Actualmente, su etapa de desarrollo más avanzada está terminada, y estaba destinado al tratamiento del asma .

Métodos De Preparación

- Desafortunadamente, las rutas sintéticas específicas y las condiciones de reacción para Sch-45752 no están fácilmente disponibles en el dominio público. Es probable que Merck haya empleado métodos patentados durante su desarrollo.

- Los métodos de producción industrial permanecen sin revelar debido a su naturaleza patentada.

Análisis De Reacciones Químicas

- Sch-45752 inhibe las actividades de PDE sensibles a la calmodulina con un valor de IC50 de 40-47 nM.

- También inhibe la PDE independiente de la calmodulina y varias proteínas quinasas, aunque con valores de IC50 más altos (que van de 2 a 40 μM).

- Notablemente, Sch-45752 no actúa como un antagonista de la calmodulina .

Aplicaciones Científicas De Investigación

Antibacterial Applications

Cephalochromin has been identified as a promising antibacterial agent, particularly against resistant strains of bacteria. Its primary mechanism involves the inhibition of the FabI enzyme, which is crucial for bacterial fatty acid biosynthesis.

Comparative Efficacy

A comparison table illustrates this compound's antibacterial properties relative to other known antibiotics:

| Compound | Target | Mechanism of Action | IC50 (µM) |

|---|---|---|---|

| This compound | FabI | Inhibits fatty acid biosynthesis | 1.9 |

| Streptomycin | Ribosomal RNA | Inhibits protein synthesis | 0.5 |

| Vancomycin | Cell wall synthesis | Inhibits peptidoglycan cross-linking | 2.0 |

Anticancer Applications

This compound has shown significant potential in cancer research, particularly in inducing apoptosis in various cancer cell lines.

Summary of Findings

Research indicates that this compound can:

- Induce apoptosis through caspase activation.

- Downregulate survival proteins like Bcl-xL and survivin.

- Alter metabolic pathways critical for cancer cell survival .

Agricultural Applications

This compound's antifungal properties have also been explored for agricultural applications, particularly in crop protection.

Efficacy Against Phytopathogens

- Target Pathogen : Phytophthora infestans, a significant threat to crops.

- Experimental Setup : Liquid co-cultivation methods using various media showed enhanced antifungal activity when this compound was present .

Potential Use

The compound could serve as a natural pesticide or fungicide, providing an environmentally friendly alternative to synthetic chemicals.

Mecanismo De Acción

- El mecanismo principal de Sch-45752 implica la inhibición de cGMP-PDE.

- Al hacerlo, aumenta los niveles intracelulares de cGMP, lo que puede afectar varios procesos celulares.

- Los objetivos moleculares y las vías influenciadas por Sch-45752 requieren más investigación.

Comparación Con Compuestos Similares

- Desafortunadamente, los compuestos similares específicos no se mencionan explícitamente en los datos disponibles.

- Resaltar la singularidad de Sch-45752 requeriría investigación adicional.

Actividad Biológica

Cephalochromin is a secondary metabolite derived from fungi, specifically belonging to the naphtho-γ-pyrone class. This compound has garnered attention due to its diverse biological activities, particularly its cytotoxic , antitumor , and antibacterial properties . This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound's structure features a naphtho-γ-pyrone skeleton, which is crucial for its biological activity. The compound has been shown to inhibit the enzyme FabI (enoyl-acyl carrier protein reductase) in bacteria, which is essential for fatty acid biosynthesis. This inhibition leads to antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli with IC50 values of 1.9 µM and 1.8 µM, respectively .

Cytotoxic and Antitumor Activity

This compound exhibits significant cytotoxic effects on various cancer cell lines. It induces cell cycle arrest at the G0/G1 phase and promotes apoptosis in human lung cancer cells (A549). The mechanism involves downregulation of cyclins (D1, E) and cyclin-dependent kinases (CDK-2, CDK-4), which are pivotal in cell cycle regulation. Additionally, this compound enhances the generation of reactive oxygen species (ROS) and disrupts mitochondrial membrane potential, contributing to its cytotoxicity .

Table 1: Summary of Biological Activities of this compound

Case Studies

Several studies have documented the effects of this compound on cancer cell lines:

- Lung Cancer Study : In a controlled study involving A549 lung cancer cells, this compound was administered at varying concentrations. The results showed a dose-dependent increase in apoptosis markers, including elevated caspase-3 activity and reduced Bcl-xL expression .

- Breast Cancer Research : Another study examined the effect of this compound on MCF-7 breast cancer cells, highlighting similar apoptotic pathways activated by the compound, including increased expression of pro-apoptotic proteins .

Additional Biological Activities

Beyond its cytotoxic properties, this compound has demonstrated antimicrobial activity against various pathogens. Its ability to inhibit bacterial growth by targeting FabI positions it as a potential candidate for developing new antibacterial agents .

Propiedades

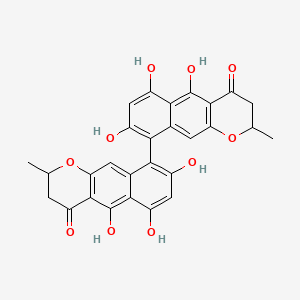

IUPAC Name |

5,6,8-trihydroxy-2-methyl-9-(5,6,8-trihydroxy-2-methyl-4-oxo-2,3-dihydrobenzo[g]chromen-9-yl)-2,3-dihydrobenzo[g]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22O10/c1-9-3-13(29)25-19(37-9)5-11-21(15(31)7-17(33)23(11)27(25)35)22-12-6-20-26(14(30)4-10(2)38-20)28(36)24(12)18(34)8-16(22)32/h5-10,31-36H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGQBYBXYRUCBQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2=C(O1)C=C3C(=C2O)C(=CC(=C3C4=C(C=C(C5=C(C6=C(C=C54)OC(CC6=O)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60948813 | |

| Record name | Cephalochromin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60948813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25908-26-3 | |

| Record name | Cephalochromin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025908263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cephalochromin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60948813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Cephalochromin exert its anti-cancer effects?

A1: this compound demonstrates anti-proliferative activity against various cancer cell lines, including lung cancer [] and nasopharyngeal carcinoma cells [, ]. Its mechanism of action involves multiple pathways:

- Cell Cycle Arrest: this compound induces cell cycle arrest at the G0/G1 phase by downregulating cyclins (D1 and E) and cyclin-dependent kinases (Cdk2 and Cdk4) []. This halts cell cycle progression and inhibits proliferation.

- Apoptosis Induction: this compound triggers apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

- Intrinsic Pathway: It induces reactive oxygen species (ROS) generation, disrupts mitochondrial membrane potential (MMP), and activates caspase-9, leading to apoptosis [].

- Extrinsic Pathway: It upregulates the expression of Fas and FasL, key proteins involved in the death receptor pathway, activating caspase-8 and ultimately apoptosis [, ].

- p53 Upregulation: this compound treatment is associated with increased p53 protein levels. p53 is a tumor suppressor protein that can induce cell cycle arrest and apoptosis [, ].

- Mitochondrial Damage: Recent research suggests that this compound inflicts extensive mitochondrial damage, contributing to its efficacy even in Venetoclax-resistant Acute Myeloid Leukemia (AML) models [].

Q2: Does this compound induce autophagy?

A2: Yes, in certain AML cell lines (U937 and Kasumi-1), this compound treatment leads to reduced SQSTM1/p62 levels, a marker of autophagy induction, suggesting it might also activate this cellular process as a response mechanism [].

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C29H22O10 and a molecular weight of 526.48 g/mol [].

Q4: What spectroscopic data is available for this compound?

A4: Various spectroscopic techniques have been employed to characterize this compound:

- NMR Spectroscopy: Used to elucidate the structure and stereochemistry [, , , ].

- UV-Vis Spectroscopy: Provides information about the chromophores in the molecule [, ].

- IR Spectroscopy: Identifies functional groups present in the structure [, ].

- Circular Dichroism (CD) Spectroscopy: Used to determine the absolute configuration of chiral centers, including axial chirality arising from hindered rotation along the biaryl axis [, , , ].

Q5: What is the evidence of this compound's anti-cancer activity?

A5: this compound exhibits promising anti-cancer activity in several in vitro and ex vivo studies:

- Cell Lines: It inhibits the proliferation and induces apoptosis in various cancer cell lines, including lung cancer (A549), nasopharyngeal carcinoma (HONE-1 and NPC-TW01), and AML cell lines (Kasumi-1, U937, and OCI-AML3) [, , ].

- Ex vivo AML Samples: this compound demonstrates synergistic effects with Venetoclax in ex vivo treated AML patient samples, highlighting its potential in overcoming drug resistance [].

Q6: What about this compound's antimicrobial activity?

A6: Research indicates that this compound possesses antimicrobial properties:

- Phytopathogen Inhibition: It inhibits the growth of various phytopathogens, including Magnaporthe oryzae, Phytophthora infestans, Pseudomonas syringae, and Xanthomonas campestris [, ].

- FabI Enzyme Inhibition: this compound has been identified as a potential antibacterial agent targeting the FabI enzyme, which is involved in bacterial fatty acid biosynthesis [].

Q7: Are there any specific drug delivery strategies being explored for this compound?

A9: While specific drug delivery strategies haven't been extensively investigated for this compound, its combination with Venetoclax shows promise in overcoming drug resistance in AML, potentially improving its delivery and efficacy [].

Q8: What analytical methods are used to detect and quantify this compound?

A8: Several analytical techniques are employed for the characterization and quantification of this compound:

- High-Performance Liquid Chromatography (HPLC): This technique is used to separate and quantify this compound from complex mixtures [].

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This sensitive and selective method enables the identification and quantification of this compound in biological samples [, , ].

Q9: How is this compound produced?

A9: this compound is a fungal secondary metabolite primarily isolated from the fermentation broth of various fungal species, including:

Q10: What research tools and resources are available for studying this compound?

A10: Various research tools and resources facilitate the study of this compound and similar natural products:

Q11: What are some historical milestones in this compound research?

A11: Key milestones include:

- Early Isolation and Identification: this compound was first isolated and structurally characterized in the mid-20th century, primarily from fungal sources [].

- Anticancer and Antimicrobial Activity: Subsequent research identified its potential anti-cancer and antimicrobial activities, prompting further investigation [, , ].

- Mechanism of Action Studies: Recent studies have shed light on the complex mechanisms underlying its biological activities, including cell cycle arrest, apoptosis induction, and mitochondrial damage [, , , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.